![molecular formula C16H16ClN3O2S B5820047 N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-3-isopropoxybenzamide](/img/structure/B5820047.png)
N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-3-isopropoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-3-isopropoxybenzamide, commonly known as CP-690,550, is a small molecule drug that has been extensively studied for its potential therapeutic applications. It belongs to the class of Janus kinase (JAK) inhibitors that target the JAK family of enzymes involved in various signaling pathways.
Wirkmechanismus
CP-690,550 selectively inhibits the activity of N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-3-isopropoxybenzamide enzymes, which phosphorylate and activate STAT transcription factors involved in various cellular processes. By blocking the N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-3-isopropoxybenzamide-STAT signaling pathway, CP-690,550 can suppress the production of pro-inflammatory cytokines and immune cells, leading to a reduction in inflammation and autoimmune responses.
Biochemical and Physiological Effects:
CP-690,550 has been shown to have potent anti-inflammatory and immunosuppressive effects in various preclinical and clinical studies. It can reduce the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, and inhibit the activation of immune cells, such as T cells and B cells. These effects can lead to a reduction in disease activity and symptoms in various autoimmune and inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
CP-690,550 has several advantages for laboratory experiments, including its high selectivity for N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-3-isopropoxybenzamide enzymes and its ability to inhibit multiple N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-3-isopropoxybenzamide isoforms. However, it also has some limitations, such as its relatively low solubility and stability in aqueous solutions, which may affect its bioavailability and efficacy.
Zukünftige Richtungen
CP-690,550 has shown promising results in various preclinical and clinical studies, and several ongoing clinical trials are evaluating its safety and efficacy in various diseases. Future research directions may include the development of more potent and selective N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-3-isopropoxybenzamide inhibitors, the optimization of dosing regimens and formulations, and the identification of biomarkers for patient selection and monitoring. Additionally, the potential long-term effects of N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-3-isopropoxybenzamide inhibition on immune function and cancer risk may need to be further investigated.
Synthesemethoden
The synthesis of CP-690,550 involves several steps, including the condensation of 5-chloro-2-pyridinamine with carbon disulfide to form N-(5-chloro-2-pyridyl)carbonothioyl chloride. This intermediate is then reacted with 3-isopropoxybenzylamine to yield the final product, CP-690,550.
Wissenschaftliche Forschungsanwendungen
CP-690,550 has been extensively studied for its potential therapeutic applications in various diseases, including autoimmune disorders, inflammatory diseases, and cancer. It has been shown to inhibit the N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-3-isopropoxybenzamide-STAT signaling pathway, which plays a crucial role in regulating immune responses and inflammation.
Eigenschaften
IUPAC Name |
N-[(5-chloropyridin-2-yl)carbamothioyl]-3-propan-2-yloxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN3O2S/c1-10(2)22-13-5-3-4-11(8-13)15(21)20-16(23)19-14-7-6-12(17)9-18-14/h3-10H,1-2H3,(H2,18,19,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZMYNIFGBVOHMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC(=C1)C(=O)NC(=S)NC2=NC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(dimethylamino)phenyl]-N'-(3-methoxyphenyl)thiourea](/img/structure/B5819968.png)

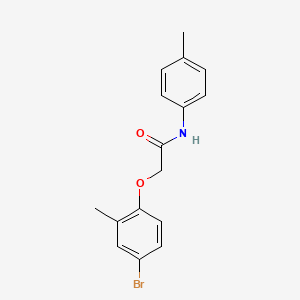
![N-(4-{N-[(4-chlorophenoxy)acetyl]ethanehydrazonoyl}phenyl)nicotinamide](/img/structure/B5819977.png)
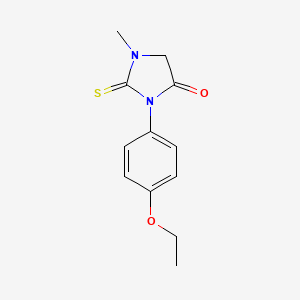
![N-[1-(4-morpholinylcarbonyl)-2-(3-pyridinyl)vinyl]-2-furamide](/img/structure/B5820007.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]cyclopentanecarboxamide](/img/structure/B5820017.png)
![N-allyl-N-[4-(1-piperidinylcarbonyl)phenyl]methanesulfonamide](/img/structure/B5820023.png)
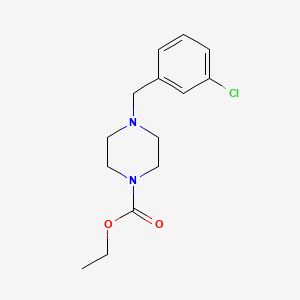
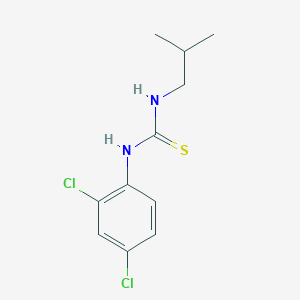

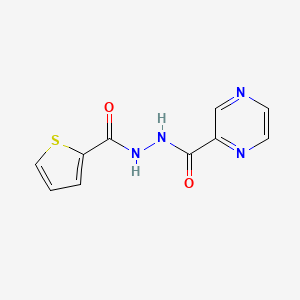
![2-[3-oxo-3-(1-pyrrolidinyl)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5820061.png)
![5-[(2-methoxyphenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B5820067.png)